

An In-Depth Technical Guide to 2-Mercaptoacetamide (CAS 758-08-7)

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Compound of Interest

Compound Name: 2-Mercaptoacetamide

Cat. No.: B1265388

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoacetamide (also known as thioglycolamide), with the CAS number 758-08-7, is a thiol-containing organic compound with the chemical formula C_2H_5NOS .^[1] Its structure, featuring a reactive sulfhydryl (-SH) group and an amide (-CONH₂) functional group, makes it a versatile molecule in various chemical and biological applications. This technical guide provides a comprehensive overview of **2-mercaptoacetamide**, including its physicochemical properties, synthesis, and its emerging roles in drug discovery and development, particularly as a scaffold for the synthesis of enzyme inhibitors. The sulfhydryl group endows **2-mercaptoacetamide** with the ability to act as a nucleophile, a reducing agent, and a metal chelator, underpinning its utility in diverse scientific fields.^[1]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of **2-mercaptoacetamide** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **2-Mercaptoacetamide**

Property	Value	Reference
CAS Number	758-08-7	[1]
Molecular Formula	C ₂ H ₅ NOS	[1]
Molecular Weight	91.13 g/mol	[2]
IUPAC Name	2-sulfanylacetamide	[2]
Synonyms	Thioglycolamide, α-Mercaptoacetamide	[1][2]
Appearance	White solid	[3]
Melting Point	157.5-158.5 °C	[1][3]
Boiling Point	279.3 °C at 760 mmHg	[1][3]
Density	1.192 g/cm ³	[1]
pKa	8.34 ± 0.10 (Predicted)	[1]
LogP	0.10180	[3]

Table 2: Toxicological Data for **2-Mercaptoacetamide**

Test	Species	Route of Exposure	Value	Reference
LD50	Mouse	Intraperitoneal	300 mg/kg	[4]

Table 3: Hazard Identification

Hazard Statement	Description	Reference
H315	Causes skin irritation	[2][5]
H319	Causes serious eye irritation	[2][5]
H335	May cause respiratory irritation	[2][5]

Synthesis and Experimental Protocols

While **2-mercaptoacetamide** is commercially available, understanding its synthesis is crucial for researchers interested in its derivatives. It is typically synthesized from chloroacetamide. Subsequently, it serves as a key precursor for the synthesis of various biologically active molecules, such as N-aryl mercaptoacetamides.

Synthesis of 2-Mercaptoacetamide (Inferred Protocol)

A detailed, peer-reviewed protocol for the synthesis of **2-mercaptoacetamide** is not readily available in the searched literature. However, based on fundamental organic chemistry principles and the identified precursors, a plausible synthesis route involves the reaction of chloroacetamide with a source of sulfhydryl ions, such as sodium hydrosulfide.

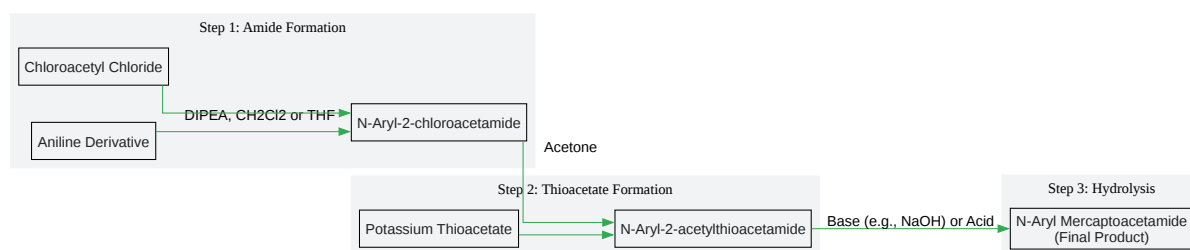
Reaction Scheme:

Experimental Procedure (Hypothetical):

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetamide in a suitable solvent like ethanol.
- **Reagent Addition:** Slowly add a solution of sodium hydrosulfide (NaSH) in water or ethanol to the chloroacetamide solution at room temperature with vigorous stirring.
- **Reaction Conditions:** The reaction mixture may be stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent to remove inorganic salts.
- **Purification:** The crude **2-mercaptoacetamide** in the organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The product can be further purified by recrystallization from a suitable solvent.

Synthesis of N-Aryl Mercaptoacetamides

N-aryl mercaptoacetamides, which have shown promise as enzyme inhibitors, are synthesized from **2-mercaptoacetamide** or its precursors. The following is a general three-step protocol for their synthesis.



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Caption: Synthesis workflow for N-aryl mercaptoacetamides.

Experimental Protocol:

- **Amide Formation:** To a cooled (0 °C) solution of the corresponding aniline derivative and a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), chloroacetyl chloride is added dropwise. The reaction mixture is stirred until completion, followed by an aqueous work-up to isolate the N-aryl-2-chloroacetamide intermediate.
- **Thioacetate Formation:** The N-aryl-2-chloroacetamide is dissolved in acetone, and potassium thioacetate is added. The mixture is stirred at room temperature. This S_N2 reaction yields the N-aryl-2-acetylthioacetamide intermediate, which is then isolated.
- **Hydrolysis to Free Thiol:** The thioacetate intermediate is hydrolyzed under basic (e.g., sodium hydroxide in methanol) or acidic conditions to remove the acetyl protecting group,

affording the final N-aryl mercaptoacetamide product.

Biological Activities and Applications in Drug Development

2-Mercaptoacetamide and its derivatives have garnered significant interest in drug development due to their ability to interact with various biological targets.

Metallo- β -Lactamase (MBL) Inhibition

The rise of antibiotic resistance is a major global health threat. Metallo- β -lactamases (MBLs) are enzymes produced by some bacteria that can inactivate a broad range of β -lactam antibiotics, including carbapenems. N-aryl mercaptoacetamides have emerged as promising inhibitors of MBLs such as IMP-7, NDM-1, and VIM-1.^{[1][2]} The mercaptoacetamide moiety can chelate the zinc ions in the active site of these enzymes, thereby inhibiting their activity and restoring the efficacy of β -lactam antibiotics.

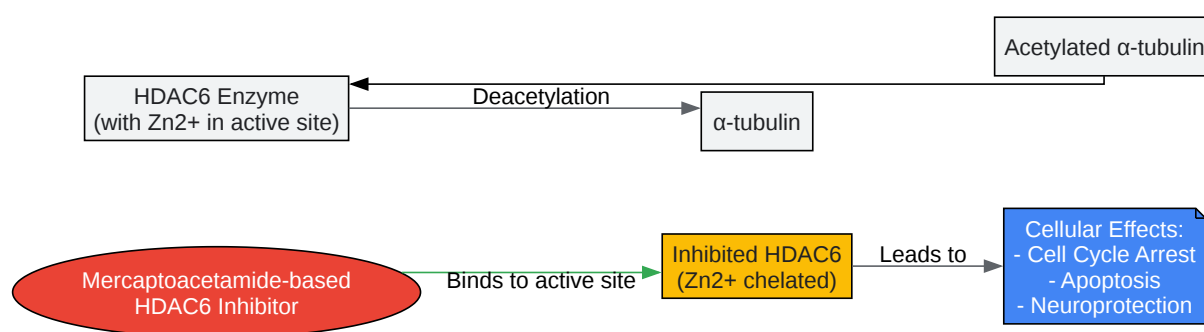
Experimental Protocol: MBL Inhibition Assay

A common method to assess MBL inhibition is a spectrophotometric assay using a chromogenic cephalosporin substrate like nitrocefin.

- **Reagent Preparation:** Prepare solutions of the MBL enzyme, the test inhibitor (N-aryl mercaptoacetamide derivative) at various concentrations, and the nitrocefin substrate in an appropriate assay buffer.
- **Assay Procedure:** In a 96-well plate, pre-incubate the MBL enzyme with the inhibitor for a defined period. Initiate the reaction by adding the nitrocefin substrate.
- **Data Acquisition:** Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at a specific wavelength (e.g., 490 nm) over time using a microplate reader.
- **Data Analysis:** Calculate the initial reaction rates and determine the IC_{50} value of the inhibitor, which is the concentration required to inhibit 50% of the enzyme's activity.

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylase 6 (HDAC6) is a zinc-dependent enzyme that plays a crucial role in various cellular processes, including protein trafficking and degradation.[6][7] It has been identified as a therapeutic target for cancer, neurodegenerative diseases, and autoimmune disorders.[6][7] Mercaptoacetamide-based compounds have been developed as potent and selective HDAC6 inhibitors.[6] The mercaptoacetamide group acts as a zinc-binding group (ZBG), chelating the zinc ion in the HDAC6 active site and thereby inhibiting its enzymatic activity.[6] Notably, these inhibitors may offer a safer alternative to hydroxamate-based inhibitors, which have been associated with genotoxicity.[6][7]



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Caption: Mechanism of HDAC6 inhibition by mercaptoacetamide-based inhibitors.

Experimental Protocol: HDAC6 Inhibition Assay

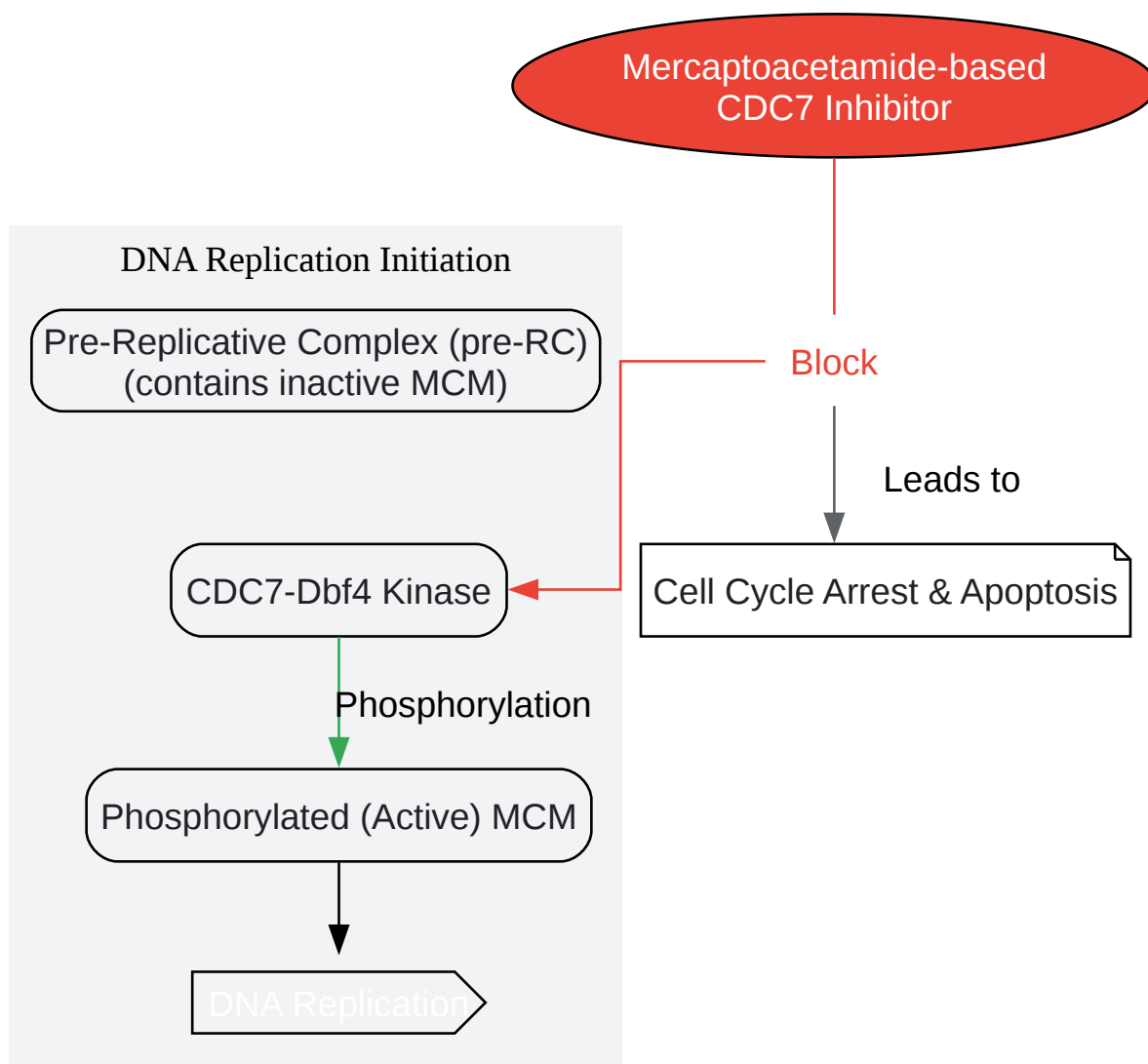
The inhibitory activity against HDAC6 can be determined using a commercially available fluorometric assay kit.

- **Reaction Setup:** In a 96-well plate, add the HDAC6 enzyme, a fluorogenic substrate, and the mercaptoacetamide-based inhibitor at various concentrations.
- **Incubation:** Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to proceed.

- Development: Add a developer solution that stops the HDAC6 reaction and generates a fluorescent signal from the deacetylated substrate.
- Measurement: Measure the fluorescence intensity using a microplate reader.
- Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cell Division Cycle 7 (CDC7) Kinase Inhibition

Cell Division Cycle 7 (CDC7) kinase is a serine/threonine kinase essential for the initiation of DNA replication.^[8] Its overexpression is observed in many cancers, making it an attractive target for cancer therapy. **2-Mercaptoacetamide** has been used as a scaffold in the preparation of tetracyclic compounds that act as CDC7 inhibitors. These inhibitors block the phosphorylation of the minichromosome maintenance (MCM) complex, a crucial step for the firing of replication origins, leading to cell cycle arrest and apoptosis in cancer cells.



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Caption: CDC7 signaling pathway and its inhibition.

Experimental Protocol: CDC7 Kinase Inhibition Assay (Cell-Based)

The on-target activity of a CDC7 inhibitor can be confirmed by assessing the phosphorylation status of its downstream target, MCM2, via Western blotting.

- Cell Treatment: Seed cancer cells in culture plates and treat them with the CDC7 inhibitor at various concentrations for a specified time.
- Protein Extraction: Lyse the cells and extract the total protein.

- **Western Blotting:** Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for phosphorylated MCM2 (p-MCM2). A total MCM2 antibody should be used as a loading control.
- **Detection:** Use a labeled secondary antibody and a chemiluminescent substrate to visualize the protein bands.
- **Analysis:** Quantify the band intensities to determine the dose-dependent decrease in MCM2 phosphorylation upon treatment with the inhibitor.

Antimicrobial and Chelating Applications

2-Mercaptoacetamide has also been reported to have antimicrobial properties and is used in the formulation of antifungal and antibacterial products.^[1] Its ability to chelate metal ions is not only crucial for its enzyme inhibitory activities but also makes it useful in analytical chemistry and industrial processes where metal ion management is important.^[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

- **Preparation:** Prepare a two-fold serial dilution of **2-mercaptoacetamide** in a 96-well microtiter plate containing a suitable bacterial growth medium.
- **Inoculation:** Inoculate each well with a standardized suspension of the test microorganism.
- **Incubation:** Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- **Determination of MIC:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

2-Mercaptoacetamide is a valuable and versatile chemical entity with a growing importance in medicinal chemistry and drug development. Its unique chemical properties, particularly the reactivity of its sulfhydryl group, make it an excellent scaffold for the design and synthesis of potent and selective enzyme inhibitors targeting critical pathways in cancer and infectious diseases. The detailed protocols and data presented in this guide are intended to facilitate

further research and development of novel therapeutics based on the **2-mercaptoacetamide** core structure. As our understanding of its biological activities expands, so too will its potential applications in addressing unmet medical needs.

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